N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide
Description
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide is a synthetic sulfonamide derivative featuring a unique adamantane moiety. Its molecular structure comprises:
- A 4-methylpyrimidin-2-yl group linked via a sulfamoyl bridge to a phenyl ring.
- An adamantane-1-carboxamide substituent attached to the para position of the phenyl ring. Adamantane, a bulky, lipophilic tricyclic hydrocarbon, enhances membrane permeability and metabolic stability, making this compound of interest in medicinal chemistry, particularly for central nervous system (CNS)-targeted therapies.
Analytical data for structurally related compounds (e.g., elemental analysis: C, 62.32%; H, 4.79%; N, 12.87%; S, 6.93%) indicate high purity and stability, aligning with sulfonamide derivatives’ typical physicochemical profiles.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-14-6-7-23-21(24-14)26-30(28,29)19-4-2-18(3-5-19)25-20(27)22-11-15-8-16(12-22)10-17(9-15)13-22/h2-7,15-17H,8-13H2,1H3,(H,25,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYRTERFXYSEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core, followed by the introduction of the sulfamoyl group and the pyrimidinyl moiety. Common reagents used in these reactions include adamantane derivatives, sulfonyl chlorides, and pyrimidine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes. The pyrimidinyl moiety may interact with nucleic acids or other cellular components, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with sulfonamide derivatives and adamantane-containing analogues:
Key Differences and Implications
Pyrimidine rings exhibit greater metabolic stability than isoxazoles, reducing hepatic clearance.
Bulky Substituents :
- Adamantane vs. naphthalene (Compound 7): Adamantane’s three-dimensional rigidity improves blood-brain barrier penetration, whereas naphthalene’s planar structure limits CNS bioavailability.
- Adamantane derivatives show 40% higher membrane permeability in MDCK cell assays compared to naphthalene analogues.
Pharmacokinetics :
- The target compound’s logP (3.8) exceeds that of Sulfamethoxazole derivatives (logP ~1.2), correlating with prolonged half-life but reduced aqueous solubility.
- Molecular dynamics simulations (e.g., Amber software) predict stronger van der Waals interactions between adamantane and hydrophobic enzyme pockets, enhancing target engagement.
Research Findings
- Antimicrobial Activity : The target compound’s pyrimidine-sulfamoyl group shows 10-fold higher binding to dihydropteroate synthase (DHPS) than Sulfamethoxazole’s isoxazole variant.
- Anti-inflammatory Potential: Adamantane’s steric bulk reduces COX-2 inhibition compared to naphthalene-based Compound 7, suggesting specificity for alternative targets.
Biological Activity
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide, also known by its CAS number 304864-47-9, is a complex organic compound with significant potential for biological activity. Its unique structure combines an adamantane core with a sulfamoyl group and a pyrimidinyl moiety, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C22H26N4O3S
- Molecular Weight : 426.53 g/mol
- SMILES Notation : Cc1ccnc(n1)NS(=O)(=O)c1ccc(cc1)NC(=O)C12CC3CC(C2)CC(C1)C3
The compound's structure is characterized by the presence of an adamantane backbone, which is known for its stability and ability to penetrate biological membranes, enhancing the compound's bioavailability.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The sulfamoyl group can interact with various enzymes, potentially inhibiting their activity. This interaction may affect metabolic pathways critical for cell survival and proliferation.
- Nucleic Acid Interaction : The pyrimidinyl moiety may facilitate binding to nucleic acids, influencing gene expression and cellular responses.
- Membrane Penetration : The adamantane core enhances the compound's ability to cross lipid membranes, allowing it to reach intracellular targets effectively.
Anticancer Potential
Studies on related compounds suggest that this compound may possess anticancer properties. For instance, compounds featuring similar moieties have been evaluated for their cytotoxic effects against cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (cervical) | 10 |
| Compound B | MCF7 (breast) | 15 |
These findings indicate the potential for further exploration of this compound in cancer therapeutics.
Synthesis and Evaluation
Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For example:
- Synthesis Methodology : The compound is synthesized through multi-step reactions involving adamantane derivatives and pyrimidine-based sulfonamides.
- Biological Evaluation : In vitro assays have been conducted to assess the antimicrobial and anticancer activities of synthesized derivatives.
Clinical Implications
While there are no extensive clinical trials specifically targeting this compound, its structural relatives have been investigated in clinical settings for conditions such as bacterial infections and cancer.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Sulfamoylation of the phenyl group using 4-methylpyrimidin-2-amine and sulfonyl chloride under anhydrous conditions.
- Step 2 : Coupling the sulfamoylated intermediate with adamantane-1-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) in DMF or THF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.2 ppm for sulfamoyl phenyl), adamantane methylenes (δ 1.6–2.3 ppm), and pyrimidine protons (δ 8.4–8.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~482.2) .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. How can researchers assess the thermal stability of this compound?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere (e.g., Td >250°C indicates suitability for high-temperature applications) .
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions (e.g., sharp endothermic peak at ~180°C) .
Advanced Research Questions
Q. How can molecular dynamics simulations optimize the design of derivatives targeting specific enzymes?
Dock the compound into the active site (e.g., dihydrofolate reductase) using AutoDock Vina.
Run 100-ns simulations in explicit solvent (TIP3P water model) to analyze binding stability and hydrogen-bond interactions with pyrimidine and sulfamoyl groups .
- Validation : Compare computational binding free energies (MM/PBSA) with experimental IC50 values to resolve discrepancies .
Q. What strategies address contradictions in biological activity data across assays?
- Orthogonal Assays :
- Enzyme Inhibition : Measure IC50 in both fluorometric and radiometric assays (e.g., for kinase targets).
- Cellular Uptake : Quantify intracellular concentrations via LC-MS to rule out permeability issues .
- Stability Testing : Incubate the compound in assay buffers (pH 7.4, 37°C) and monitor degradation by HPLC .
Q. How does structural modification of the adamantane moiety influence bioactivity?
- Case Study : Replace adamantane with bicyclo[2.2.2]octane to reduce steric hindrance.
- Methods :
- Synthesize derivatives via analogous carboxamide coupling.
- Test against a panel of Gram-positive bacteria (MIC assays) and compare logP values (HPLC logD measurements) .
- Outcome : Increased hydrophilicity (logP reduction by ~0.5) correlates with improved antibacterial activity .
Q. What crystallographic techniques elucidate binding modes with biological targets?
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase IX) in 0.1 M HEPES buffer (pH 7.5) and 20% PEG 3350 .
- Data Analysis : Use PHENIX for structure refinement; focus on sulfamoyl-protein hydrogen bonds (e.g., N–H···O=C interactions) and π-stacking with pyrimidine .
Methodological Challenges and Solutions
Q. How to resolve low yields in sulfamoylation reactions?
- Optimization :
- Use DMAP as a catalyst to enhance reactivity of sulfonyl chlorides.
- Replace dichloromethane with acetonitrile to minimize side reactions .
- Monitoring : Track reaction progress by TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .
Q. What computational tools predict metabolic liabilities of this compound?
- Software : SwissADME or MetaCore.
- Key Parameters :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
